An In-depth Technical Guide to o-Isopropenyltoluene (CAS 7399-49-7)
An In-depth Technical Guide to o-Isopropenyltoluene (CAS 7399-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Isopropenyltoluene (CAS 7399-49-7), also known as o,α-Dimethylstyrene, is an aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1] Structurally, it consists of a toluene molecule substituted with an isopropenyl group at the ortho position.[1] This arrangement of functional groups—a reactive alkene and an activated aromatic ring—renders it a versatile building block for the synthesis of complex organic molecules, polymers, and resins.[1] This guide provides a comprehensive overview of o-isopropenyltoluene, consolidating its chemical and physical properties, spectroscopic signature, a validated synthetic protocol, purification techniques, key reactive characteristics, and critical safety information. The content herein is curated to support professionals in research and drug development by providing both foundational data and practical, field-proven insights into the handling and application of this compound.
Chemical Identity and Physicochemical Properties
o-Isopropenyltoluene is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its identity is defined by the unique CAS registry number 7399-49-7.[2] The compound's molecular formula is C₁₀H₁₂, with a molecular weight of approximately 132.20 g/mol .[2][3] It is readily soluble in common organic solvents but has low solubility in water.[1]
Table 1: Physicochemical Properties of o-Isopropenyltoluene
| Property | Value | Reference(s) |
| CAS Number | 7399-49-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂ | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Density | 0.894 g/mL at 25 °C | [4] |
| Boiling Point | 54 °C at 11 mmHg; 175 °C at 760 mmHg | [4][5] |
| Flash Point | 110 °F (43.3 °C) | [4] |
| Refractive Index (n²⁰/D) | 1.515 | [4] |
| IUPAC Name | 1-methyl-2-(prop-1-en-2-yl)benzene | [3] |
| Synonyms | o,α-Dimethylstyrene, 2-Isopropenyltoluene | [1][3][4] |
| InChI Key | OGMSGZZPTQNTIK-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC=CC=C1C(=C)C | [1] |
Spectroscopic Profile
The structural features of o-isopropenyltoluene give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of δ 7.0-7.4 ppm), two singlets for the vinylic protons (δ ~4.9 and ~5.2 ppm), a singlet for the isopropenyl methyl group (δ ~2.1 ppm), and a singlet for the toluene methyl group (δ ~2.3 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals corresponding to each carbon atom. Key signals include those for the quaternary vinylic carbon (~145 ppm), the terminal CH₂ vinylic carbon (~115 ppm), the aromatic carbons (in the δ 125-140 ppm region), and the two methyl carbons (~20-25 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected absorption bands include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C-H stretching from the alkyl groups (~2850-3000 cm⁻¹), a C=C stretching band for the alkene (~1645 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600 and ~1475 cm⁻¹).[6]
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MS (Mass Spectrometry): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely include a prominent peak at m/z = 117, corresponding to the loss of a methyl group ([M-15]⁺), which forms a stable benzylic carbocation.[6]
Synthesis and Purification
While commercially available, o-isopropenyltoluene can be synthesized in the laboratory. A robust and logical approach involves the dehydration of 2-(o-tolyl)propan-2-ol. This precursor alcohol is readily prepared via a Grignard reaction between a suitable Grignard reagent and acetone.
Diagram: Synthetic Workflow
Caption: Reactivity map of o-isopropenyltoluene.
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Alkene-Based Reactions: The exocyclic double bond is susceptible to a wide range of addition reactions. It readily undergoes polymerization, making it a valuable monomer for specialty polymers and resins. [1]It can also be hydrogenated to form o-cymene,[7] halogenated, or epoxidized to introduce new functionalities.
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Electrophilic Aromatic Substitution (EAS): The aromatic ring is activated by both the methyl and isopropenyl groups, which are ortho-, para-directors. [8]This makes the molecule highly reactive towards electrophiles. Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation will proceed readily, primarily at the positions ortho and para to the existing substituents. This predictable reactivity allows for the strategic construction of polysubstituted aromatic compounds.
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Applications in Drug Development: In the context of drug discovery, o-isopropenyltoluene serves as a versatile scaffold. Its reactive handles allow for its incorporation into larger, more complex molecules through various coupling chemistries. The toluene backbone is a common motif in many pharmacologically active compounds, and the isopropenyl group provides a direct route for modification or for building out side chains, a crucial step in library synthesis for hit-to-lead optimization. [9]
Safety, Handling, and Storage
Proper handling of o-isopropenyltoluene is imperative due to its hazardous properties.
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Hazards:
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Flammability: It is a flammable liquid and vapor. [3]Vapors can form explosive mixtures with air and travel to an ignition source. [10] * Health Hazards: It is classified as causing skin and serious eye irritation. [3]It is toxic if inhaled and may be fatal if swallowed and enters the airways due to aspiration hazard. There is also suspicion of it damaging fertility or the unborn child. * Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.
-
-
Handling Procedures:
-
Work only in a well-ventilated area or a chemical fume hood. [1] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10] * Keep away from heat, sparks, open flames, and other ignition sources. [10]Use non-sparking tools and explosion-proof equipment. [10] * Ground and bond containers during transfer to prevent static discharge. [10]
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-
Storage:
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Store in a cool, dry, and well-ventilated area away from incompatible materials. * Keep containers tightly closed. [10] * o-Isopropenyltoluene may form explosive peroxides upon exposure to air over time. It is often supplied with an inhibitor like BHT. [5]It is recommended to test for the presence of peroxides before heating or distillation if the material is old. Store locked up and discard after one year if peroxide formation is a risk.
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Conclusion
o-Isopropenyltoluene is a valuable and reactive organic compound with significant potential as a monomer and a synthetic intermediate. Its dual reactivity, stemming from the alkene and the activated aromatic ring, provides chemists with a versatile tool for molecular construction. A thorough understanding of its properties, synthetic pathways, and particularly its handling requirements is essential for its safe and effective use in research and development, including the synthesis of novel pharmaceutical candidates.
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